6-((tert-Butyl)amino)-N,N'-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide

Rubber Vulcanization Sulfenamide Accelerators Model Compound Vulcanization

Sourcing triazine-2,4-disulfenamide intermediates with precise steric profiles for medicinal chemistry often involves long lead times. This compound resolves that gap. As a documented PAF antagonist intermediate, it features a fully tert-butylated architecture that provides: 1) Enhanced metabolic stability and lipophilicity for drug discovery programs; 2) Predicted slower sulfenamide exchange kinetics (~5-8×) for delayed self-healing materials research. Available in research quantities with batch-specific CoA.

Molecular Formula C15H30N6S2
Molecular Weight 358.6 g/mol
CAS No. 93940-34-2
Cat. No. B12687383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((tert-Butyl)amino)-N,N'-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide
CAS93940-34-2
Molecular FormulaC15H30N6S2
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC(=NC(=N1)SNC(C)(C)C)SNC(C)(C)C
InChIInChI=1S/C15H30N6S2/c1-13(2,3)19-10-16-11(22-20-14(4,5)6)18-12(17-10)23-21-15(7,8)9/h20-21H,1-9H3,(H,16,17,18,19)
InChIKeyVQQATQRXSKKPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((tert-Butyl)amino)-N,N'-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide: Chemical Identity and Procurement


6-((tert-Butyl)amino)-N,N'-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide (CAS 93940-34-2) is a 1,3,5-triazine-2,4-disulfenamide derivative bearing a tert-butylamino substituent at the 6-position and tert-butyl groups on both sulfenamide nitrogens, with the molecular formula C₁₅H₃₀N₆S₂ and a molecular weight of 358.57 g/mol . This compound belongs to the sulfenamide class of organosulfur compounds, which are formally derived from sulfenic acids and are characterized by an S–N bond [1]. It is listed as an intermediate in the synthesis of platelet-activating factor (PAF) antagonists, indicating its relevance in medicinal chemistry . The fully tert-butyl-substituted architecture imparts distinct steric and electronic properties that differentiate it from other triazine disulfenamides commonly employed in rubber vulcanization or pharmaceutical research.

Designated intermediate for PAF antagonist synthesis in medicinal chemistry
Fully tert-butylated architecture provides steric shielding for controlled reactivity
Steric profile distinct from diethylamino or dicyclohexyl triazine disulfenamides

6-((tert-Butyl)amino)-N,N'-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide: Structural Uniqueness and Substitution Risks


Triazine-2,4-disulfenamides constitute a broad class of organosulfur compounds with diverse applications spanning rubber vulcanization, medicinal chemistry, and materials science [1]. However, the specific combination of a 6-(tert-butylamino) group and N,N'-di-tert-butyl sulfenamide substituents in CAS 93940-34-2 generates a sterically congested, fully tert-butylated architecture that is distinct from common analogs such as 6-(diethylamino)-N,N,N',N'-tetraethyl-1,3,5-triazine-2,4-disulphenamide (CAS 54139-41-2) or N,N'-dicyclohexyl-6-(diethylamino)-1,3,5-triazine-2,4-disulfenamide (CAS 35302-14-8) . The tertiary-butyl groups profoundly influence the compound's solubility, thermal stability, nucleophilicity, and steric shielding of the sulfenamide S–N bonds, which in turn determine vulcanization kinetics, antioxidant radical-scavenging capacity, or suitability as a pharmaceutical intermediate [2]. Generic substitution without accounting for these steric and electronic differences risks altered reaction profiles, compromised product purity, or failed biological activity, as evidenced by comparative vulcanization studies that demonstrate triazine accelerator efficiency is highly sensitive to N-substituent structure [3].

Fully tert-butylated sulfenamide groups provide maximal steric hindrance
Replacement with N,N-tetraethyl or N,N-dicyclohexyl analogs may accelerate S–N bond cleavage, altering vulcanization kinetics and scorch safety
Documented role as a PAF antagonist synthetic intermediate
Generic triazine disulfenamides lack this specific medicinal chemistry context, potentially misdirecting synthetic strategy

6-((tert-Butyl)amino)-N,N'-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide: Differentiation Evidence vs. Close Analogs


Vulcanization Efficiency: Triazine vs. Benzothiazole Accelerators

In a model compound vulcanization (MCV) study directly comparing an experimental triazine-based accelerator (structurally related to the triazine-2,4-disulfenamide class) with the reference benzothiazole sulfenamide CBS (N-cyclohexylbenzothiazole-2-sulfenamide), the triazine accelerator demonstrated a fundamentally different sulfur-to-accelerator ratio requirement to achieve equivalent total sulfidic product yield [1]. At optimized ratios, natural rubber vulcanizates accelerated by the triazine compound exhibited comparable initial physical properties but markedly improved reversion resistance, attributed to the triazine accelerator's greater efficiency in converting elemental sulfur into sulfidic crosslinks [1]. While CAS 93940-34-2 was not the specific triazine accelerator tested in this study, the tert-butyl substitution pattern on the sulfenamide nitrogens is expected to further modulate the scorch time and cure rate relative to less hindered triazine analogs, based on well-established structure–activity relationships in sulfenamide accelerator chemistry [2].

Vulcanization reversion
Class-level inference
Triazine accelerator classImproved reversion resistance vs. CBS at optimized S/accelerator ratio in MCV
CBS (benzothiazole)Baseline reversion resistance under identical conditions
May support reversion-resistant vulcanization screening; verify with this specific compound
Class-level MCV evidence; no direct data for CAS 93940-34-2
Rubber Vulcanization Sulfenamide Accelerators Model Compound Vulcanization

Steric Hindrance: Tert-Butyl vs. Diethylamino Substituents

The N,N'-di-tert-butyl substitution on the sulfenamide groups of CAS 93940-34-2 introduces substantially greater steric bulk than the N,N-tetraethyl or N,N-dicyclohexyl analogs commonly listed in chemical catalogs. The Taft steric parameter (Es) for a tert-butyl group attached to nitrogen is approximately –1.54, compared to –0.79 for an ethyl group and –0.79 for a cyclohexyl group (estimated from methylene chain extrapolation) [1]. This ~0.75 Es unit difference corresponds to a predicted rate retardation of approximately 5–8 fold in nucleophilic displacement reactions at the sulfenamide sulfur, based on the Taft linear free-energy relationship log(k/k₀) = ρ*σ* + δEs [1]. For the 6-substituent, tert-butylamino (Es ≈ –1.54) replaces the diethylamino group (Es ≈ –0.79) found in CAS 54139-41-2, further amplifying steric shielding of the triazine ring .

Steric parameter Es
Class-level inference
Target (tert-butyl N)Es ≈ −1.54
Comparator (diethylamino)Es ≈ −0.79
DifferenceΔEs ≈ −0.75 · predicts 5–8× slower substitution
Supports prediction of controlled reactivity; requires experimental validation for this compound
Taft Es derived from ester hydrolysis; applied by linear free-energy analogy
Steric Effects Structure–Activity Relationship Sulfenamide Reactivity

PAF Antagonist Intermediate Application

CAS 93940-34-2 has been referenced in a product listing by Toronto Research Chemicals (via LabMix24) as an intermediate in the preparation of platelet-activating factor (PAF) antagonists, citing the foundational work by Bechtel et al. (J. Pharm. Sci., 74, 1265, 1985) . While this reference establishes the compound's designated role in a specific medicinal chemistry pathway, no quantitative biological activity data (e.g., IC₅₀ against PAF receptor, selectivity vs. related GPCRs, or in vivo efficacy) are publicly available for CAS 93940-34-2 itself. In contrast, close structural analogs such as 6-(diethylamino)-N,N,N',N'-tetraethyl-1,3,5-triazine-2,4-disulphenamide (CAS 54139-41-2) and N,N'-dicyclohexyl-6-(diethylamino)-1,3,5-triazine-2,4-disulfenamide (CAS 35302-14-8) are listed primarily as research chemicals without a clearly defined pharmaceutical intermediate role .

PAF antagonist role
Data to verify
Listed as intermediate for PAF antagonist synthesis. No quantitative bioactivity, selectivity, or synthetic yield data available for this specific compound.
Provides a targeted medicinal chemistry application context; verify with independent synthesis and assays
Supplier listing; literature reference but no head-to-head data
Platelet-Activating Factor Pharmaceutical Intermediate Inflammation

6-((tert-Butyl)amino)-N,N'-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide: High-Value Application Scenarios


Rubber Vulcanization with Enhanced Reversion Resistance

Natural rubber compounds destined for high-temperature service (e.g., truck tire treads, engine mounts) benefit from accelerators that resist reversion—the thermal degradation of polysulfidic crosslinks. The triazine-2,4-disulfenamide scaffold, as demonstrated by Lautenschlaeger et al. [1], provides improved reversion resistance over conventional CBS at optimized sulfur/accelerator ratios. CAS 93940-34-2, with its fully tert-butylated architecture, is expected to exhibit even slower scorch and extended cure plateau due to the steric shielding of the sulfenamide S–N bonds (Taft Es ≈ –1.54 vs. –0.79 for diethylamino analogs [2]), making it a candidate for thick-section rubber articles requiring uniform cure and maximum thermal stability.

Self-Healing Polymers via Controlled Sulfenamide Exchange

Sulfenamide-based dynamic covalent chemistry has been proposed for self-healing materials, where the rate of sulfenamide exchange determines healing kinetics [1]. The sterically congested tert-butyl sulfenamide groups in CAS 93940-34-2 are predicted to undergo S–N bond exchange approximately 5–8 fold slower than less hindered analogs based on Taft linear free-energy relationships [2], enabling the design of polymer networks with tunable, delayed healing responses. Researchers developing latent self-healing systems may preferentially select this compound when slower dynamic exchange is required to maintain mechanical integrity during service.

PAF Antagonist Lead Optimization & SAR Studies

CAS 93940-34-2 is documented as a synthetic intermediate for PAF antagonists [1], making it relevant for laboratories pursuing anti-inflammatory or anti-asthmatic drug discovery. The tert-butyl groups provide metabolic stability and lipophilicity that differ from ethyl or cyclohexyl congeners, potentially influencing pharmacokinetic properties of downstream PAF antagonist candidates. Medicinal chemists requiring a triazine-2,4-disulfenamide intermediate with a documented, targeted application context may prioritize CAS 93940-34-2 over generic analogs that lack this specific literature precedent.

Analytical Reference for Sterically Hindered Sulfenamides

Analytical laboratories developing HPLC, GC, or mass spectrometry methods for sulfenamide accelerators or pharmaceutical intermediates require well-characterized reference standards. CAS 93940-34-2, with its computed boiling point of 491.3 °C and density of 1.133 g/cm³ [1], presents distinct chromatographic retention behavior compared to the lower-boiling diethylamino analog (CAS 54139-41-2, estimated boiling point ~450 °C [2]), facilitating method validation and peak identification in complex mixtures.

Application
Selection Property
Validation Focus
Rubber vulcanization with reversion resistance
Steric shielding modulates cure kinetics and scorch time
Reversion resistance in model compound vulcanization (MCV)
Self-healing polymers via controlled exchange
Tunable S–N exchange kinetics from tert-butyl steric bulk
Dynamic covalent exchange rate measurement
PAF antagonist lead optimization
Documented intermediate for PAF antagonist synthesis
PAF receptor binding and SAR studies
Analytical reference for sterically hindered sulfenamides
Distinct chromatographic retention from less hindered analogs
HPLC/GC method development and peak identification
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